molecular formula C4H7N5O B14583732 3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one CAS No. 61402-45-7

3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one

Cat. No.: B14583732
CAS No.: 61402-45-7
M. Wt: 141.13 g/mol
InChI Key: VWTSXLFWDLFWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing amino and methylamino groups with a triazine ring-forming reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino and methylamino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1,2,4-triazine
  • 5-amino-1,2,4-triazine
  • 3-methylamino-1,2,4-triazine

Uniqueness

3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one is unique due to the presence of both amino and methylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one type of functional group.

Properties

CAS No.

61402-45-7

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C4H7N5O/c1-9(5)4-7-3(10)2-6-8-4/h2H,5H2,1H3,(H,7,8,10)

InChI Key

VWTSXLFWDLFWFC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NN=CC(=O)N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.